1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride
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Overview
Description
3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C16H19NO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride typically involves the reaction of 2-methyl-1,1-diphenylpropan-1-ol with an amine source under specific conditions. One common method is the reductive amination of 2-methyl-1,1-diphenylpropan-1-one using ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-1-propanol hydrochloride
- 3-Amino-2,2-dimethyl-1-propanol
- 2-Methyl-3,3-diphenyl-3-propanolamine
Uniqueness
3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride is unique due to its specific structural features, including the presence of two phenyl groups and a hydroxyl group on the same carbon atom. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
14185-05-8 |
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Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |
InChI Key |
OGVDEACSYKRHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Related CAS |
33860-73-0 (Parent) |
Origin of Product |
United States |
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